Compound Description: INT131 is a partial agonist of the Peroxisome proliferator-activated receptor γ (PPARγ) investigated for its antidiabetic properties. It exhibits similar insulin-sensitizing efficacy as thiazolidinediones (TZDs), a class of full PPARγ agonists, but with a reduced side effect profile. []
Relevance: Although structurally distinct from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, INT131 shares a core benzenesulfonamide moiety. This structural similarity highlights the importance of the benzenesulfonamide group in mediating biological activity, particularly in the context of PPARγ modulation. Further research exploring the structure-activity relationships within this chemical class could provide valuable insights for developing novel therapeutics. []
Compound Description: This compound was synthesized and characterized using X-ray crystallography and Hirshfeld surface analysis. []
Relevance: This compound and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide share a 4-fluorophenyl group. They represent different classes of compounds (amide vs. sulfonamide). Examining the impact of these structural variations on their respective properties could be of interest. []
Compound Description: This compound was synthesized and characterized alongside N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide using similar techniques. []
Relevance: Like the previous compound, it shares the 4-fluorophenyl moiety with 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide but differs in the overall structure. This highlights the versatility of the 4-fluorophenyl group in various chemical scaffolds and its potential influence on molecular properties. []
Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical antipsychotic-like and procognitive activities. []
Relevance: ADX47273 incorporates a 4-fluorophenyl group within its structure, a feature also present in 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide. This common structural element suggests potential for overlapping pharmacological profiles. Exploring the influence of the 4-fluorophenyl group on the activity of both compounds at various targets, including mGlu5, could be valuable. []
Compound Description: This molecule is a product of a condensation reaction and features a symmetrical structure with two 4-fluoro-2-(1-phenylethyl)aniline units. []
Relevance: While structurally distinct from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, this compound shares the 4-fluorophenyl moiety, emphasizing the prevalence of this structural element in diverse chemical entities. Comparing their physicochemical properties and potential biological activities could provide insights into structure-activity relationships. []
Compound Description: This compound is a potent acylurea insecticide and acaricide known as flufenoxuron. []
Relevance: This compound and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide share a fluorinated phenyl ring as a core structural component. This commonality highlights the use of fluorine substitution in medicinal and agrochemical chemistry to modulate molecular properties and potentially enhance biological activity. []
Compound Description: NCFP is a potent and efficacious mGlu5 PAM acting at the CPPHA allosteric site on the receptor. [] It demonstrates greater mGlu5 subtype selectivity compared to its analog, CPPHA. []
Relevance: NCFP and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide both incorporate a 4-fluorophenyl group within their structures. Although their pharmacological targets and mechanisms of action differ, this shared feature underscores the versatility of the 4-fluorophenyl group in designing ligands for diverse biological targets. Investigating the potential impact of this group on their respective pharmacological properties could be valuable. []
Compound Description: This sulfonamide derivative acts as a novel NR1/NR2A receptor antagonist with submicromolar potency. [, ] It displays selectivity for NR1/NR2A over NR1/NR2B receptors. [, ]
Relevance: Compound 1 and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide belong to the same chemical class of substituted benzenesulfonamides. Comparing their structure-activity relationships could provide insights into the structural determinants influencing their respective pharmacological activities. Understanding the impact of different substituents on the benzenesulfonamide core could guide the development of novel compounds with improved potency and selectivity. [, ]
Compound Description: Compound 13 is a thiodiazole derivative identified as an NR1/NR2A receptor antagonist with micromolar potency. []
Relevance: Although structurally distinct from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, Compound 13 represents another chemical class of NMDAR antagonists. Comparing the pharmacological profiles and structure-activity relationships of diverse NR1/NR2A antagonists, including compound 13 and the main compound, could contribute to developing more selective and potent therapeutics targeting this receptor subtype. []
Compound Description: This compound is a hexacoordinated iridium(III) complex. It contains two bidentate 5-fluoro-2-[3-(4-fluorophenyl)pyrazin-2-yl]phenyl ligands and one acetylacetonate ligand. []
Relevance: The presence of the 4-fluorophenyl group in this iridium(III) complex highlights its recurring role in various chemical structures, including 4-fluoro-N-[4-(2-phenylettynyl)phenyl]benzenesulfonamide. While these compounds serve different purposes, understanding the influence of this shared moiety on their respective properties could be insightful. []
Compound Description: CPPHA is an mGlu5 PAM that interacts with a unique allosteric site distinct from the MPEP binding site. []
Relevance: Despite being structurally different from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, CPPHA's interaction with a unique mGlu5 allosteric site highlights the complexity of this receptor and the potential for developing allosteric modulators with distinct binding profiles and pharmacological activities. This emphasizes the importance of exploring diverse chemical scaffolds, including those containing the 4-fluorophenyl moiety, for targeting mGlu5. []
Compound Description: VU0285683 acts as a selective mGlu5 NAM, exhibiting high affinity for the MPEP binding site and demonstrating anxiolytic-like activity in rodent models. []
Relevance: Although structurally dissimilar to 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, VU0285683 represents a distinct class of allosteric modulators targeting the MPEP site of mGlu5. This underscores the diversity of chemical scaffolds capable of interacting with mGlu5 and modulating its activity, emphasizing the potential for developing compounds with tailored pharmacological profiles. []
Compound Description: VU0092273 serves as an mGlu5 PAM binding to the MPEP site, with an optimized analog, VU0360172 (N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride), showing oral activity and selectivity for mGlu5, along with potential antipsychotic activity. []
Relevance: While structurally distinct from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, both VU0092273 and its optimized analog, VU0360172, highlight the continued interest in developing novel mGlu5 PAMs. The diverse structures of these PAMs, including those containing the 4-fluorophenyl moiety, further emphasize the potential for identifying compounds with improved pharmacological profiles for treating various CNS disorders. []
{[(Trifluoromethyl)sulfonyl]ethynyl}benzene
Compound Description: This compound serves as a versatile synthetic intermediate due to its reactive dienophile and Michael acceptor properties. It is used as a precursor for substituted vinyl sulfones and as an alkynylating agent. []
Relevance: Both this compound and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide belong to a broader category of compounds containing both a sulfonyl group and an ethynyl group. While their applications differ, this shared structural motif suggests potential for overlapping reactivity patterns and synthetic utility. []
N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide
Compound Description: This compound exhibited good inhibitory potential against lipoxygenase. []
Relevance: This compound and 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide share a core benzenesulfonamide moiety. While they differ in their specific substituents, this structural similarity suggests a potential for shared or related biological activities. []
Compound Description: This compound demonstrated excellent activity against both Ralstonia solanacearum and Gibberella zeae. It exhibits a higher inhibition rate compared to commercial bactericides and fungicides. []
Relevance: This compound shares the benzenesulfonamide moiety with 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, further emphasizing the importance of this structural element in various biological applications. The presence of fluorine in both compounds also highlights its role in influencing their activity. []
Compound Description: This compound demonstrated selective COX-1 inhibitory activity. []
Relevance: While structurally different from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, compound 11a emphasizes the importance of exploring various chemical scaffolds, including those containing sulfonyl and phenyl groups, for COX inhibition. This emphasizes the potential for discovering novel compounds with improved selectivity profiles for specific COX isoforms. []
N-[(5-phenyl)1,3,4-thiadiazole-2-yl]-benzamide
Compound Description: This compound serves as a precursor for synthesizing a series of 1,3,4-thiadiazol derivatives evaluated for their anticonvulsant activity. []
Relevance: Although structurally distinct from 4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide, this compound highlights the importance of exploring various heterocyclic scaffolds, including thiadiazoles, for developing novel therapeutics, particularly in the context of CNS disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.